![molecular formula C18H16N2O2 B1459633 Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626923-39-4](/img/structure/B1459633.png)
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-
Vue d'ensemble
Description
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is a chemical compound with diverse applications in scientific research. Its unique structural properties make it valuable for drug development and material synthesis1.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers have explored various routes to obtain it, including condensation reactions, cyclizations, and functional group manipulations. Detailed studies on the most efficient synthetic pathways are essential for optimizing yield and purity.
Molecular Structure Analysis
The molecular structure of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- reveals a complex arrangement of atoms. The central benzene ring is substituted with an acetamide group and a 2-methyl group. The oxazole ring at the para position of the phenyl group adds further complexity. Precise characterization using spectroscopic methods (such as NMR, IR, and mass spectrometry) is crucial for understanding its geometry and electronic properties
Applications De Recherche Scientifique
Synthesis and Derivative Formation
One of the primary scientific research applications of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- and related compounds is in the field of organic synthesis, where they serve as key intermediates in the preparation of various heterocyclic compounds. For instance, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives involves reactions with benzylideneacetone, leading to compounds with potential applications in pharmaceuticals and agrochemicals due to their structural complexity and functionality (Shatsauskas et al., 2017). This process showcases the versatility of benzeneacetamide derivatives in facilitating the synthesis of complex heterocycles.
Antimicrobial and Hemolytic Agents
Further extending the utility of Benzeneacetamide derivatives, some studies have focused on synthesizing N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents. These compounds have been evaluated for their activity against selected microbial species, revealing variable extents of antimicrobial efficacy relative to reference standards. This highlights the potential of benzeneacetamide derivatives in developing new antimicrobial agents with lesser toxicity and significant efficacy against various pathogens (Rehman et al., 2016).
Nonlinear Optical Properties
In the realm of materials science, benzeneacetamide derivatives have been investigated for their nonlinear optical properties. The synthesis and study of 4-substituted benzylidene-2-phenyl oxazol-5-ones, for example, involve evaluating the nonlinear optical behavior of these compounds using Z-scan techniques. Such studies are crucial for the development of materials for photonics and electronics, as they help in understanding the photophysical properties and potential applications of these compounds in optical devices (Murthy et al., 2010).
Swelling and Antimicrobial Efficacies of Modified Biopolymers
Benzeneacetamide derivatives have also been utilized in the modification of chitosan biopolymers to enhance their swelling and antimicrobial properties. This application is particularly relevant in biomedical and environmental engineering, where such modified biopolymers can be used for drug delivery systems, wound dressings, and water purification technologies. The chemical modification of chitosan with heterocyclic compounds derived from benzeneacetamide enhances its functionality, demonstrating the compound's utility in creating advanced materials with specified properties (Azmy et al., 2019).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)10-18(21)20-16-8-6-14(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWZGYIUXZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



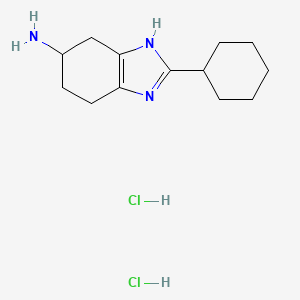
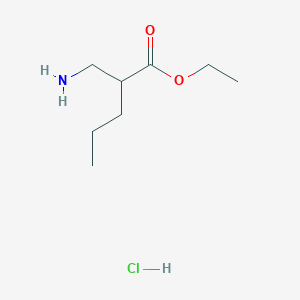

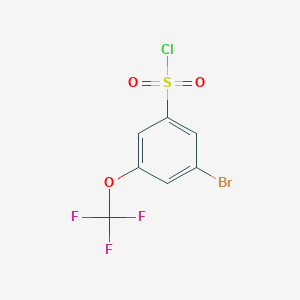


![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
amine dihydrochloride](/img/structure/B1459565.png)
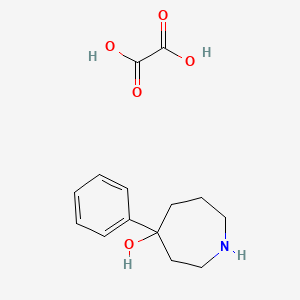
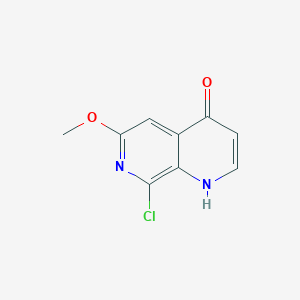
![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)
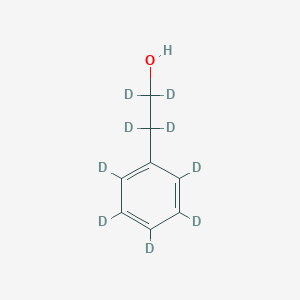

![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)